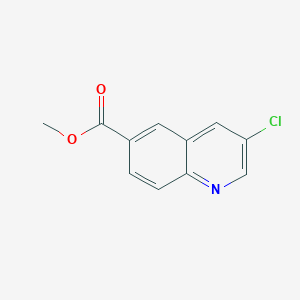

Methyl 3-chloroquinoline-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloroquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVVYLNBAYBNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CN=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-chloroquinoline-6-carboxylate chemical structure and properties

An In-depth Technical Guide to Methyl 3-chloroquinoline-6-carboxylate

This guide provides a comprehensive technical overview of Methyl 3-chloroquinoline-6-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core characteristics, from its fundamental structure and properties to its synthesis and potential applications, grounding all claims in verifiable scientific literature.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Derivatives of quinoline have been successfully developed as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

Methyl 3-chloroquinoline-6-carboxylate emerges as a particularly valuable intermediate within this class. The presence of a chloro group at the 3-position and a methyl ester at the 6-position provides two distinct and reactive handles for further chemical modification. This dual functionality allows for the strategic, regioselective synthesis of complex molecular architectures, making it a cornerstone for building libraries of novel compounds for high-throughput screening and targeted drug discovery programs.[3]

Core Compound Identification

Correctly identifying a chemical entity is the foundation of all subsequent research. This section provides the essential nomenclature and structural details for Methyl 3-chloroquinoline-6-carboxylate.

-

IUPAC Name: Methyl 3-chloroquinoline-6-carboxylate

-

CAS Number: 1357958-20-3[6]

-

Molecular Formula: C₁₁H₈ClNO₂[6]

-

Canonical SMILES: COC(=O)C1=CC2=C(C=C1)N=CC(Cl)=C2

Chemical Structure Visualization

The structural formula, depicted below, consists of a bicyclic quinoline core. A chlorine atom is substituted at the C-3 position, and a methyl carboxylate group is attached at the C-6 position.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 221.64 g/mol | [6] |

| Appearance | Solid (predicted) | Inferred from related structures[7][8] |

| Storage Conditions | Sealed in dry, room temperature | [6] |

| Molecular Formula | C₁₁H₈ClNO₂ | [6] |

| XLogP3 (Predicted) | 2.7 - 2.9 | [9][10] |

| Topological Polar Surface Area | 39.2 Ų | [9][10] |

| Hydrogen Bond Donors | 0 | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

Spectroscopic Profile: A Guide to Characterization

Verifying the identity and purity of a synthesized compound is paramount. The following sections outline the expected spectroscopic signatures for Methyl 3-chloroquinoline-6-carboxylate based on its functional groups and data from analogous structures.[1][11]

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the compound's functional groups. Key expected absorption bands include:

-

~1725 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the methyl ester. This is a highly characteristic peak for this functional group.[11]

-

~1600-1450 cm⁻¹: Multiple sharp peaks arising from the C=C and C=N stretching vibrations within the aromatic quinoline ring system.

-

~1300-1100 cm⁻¹: Strong C-O stretching bands associated with the ester linkage.

-

~800-700 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

~8.0 - 9.0 ppm: A series of doublets, triplets, or multiplets corresponding to the six protons on the quinoline ring. The exact chemical shifts and coupling patterns depend on the electronic effects of the chloro and ester substituents.

-

~4.0 ppm: A sharp singlet integrating to three protons, characteristic of the methyl group (-OCH₃) of the ester.[11]

-

-

¹³C NMR: The carbon spectrum will complement the proton data:

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

The mass spectrum should display a molecular ion peak (M⁺) at m/z ≈ 221.

-

A crucial diagnostic feature will be the isotopic pattern: an (M+2)⁺ peak at m/z ≈ 223 with an intensity approximately one-third of the M⁺ peak, which is the characteristic signature of a molecule containing a single chlorine atom.[1]

Synthesis and Reactivity: A Proposed Pathway

While multiple synthetic routes to quinoline derivatives exist, a robust and logical pathway is critical for efficient production.[3][12] A direct, high-yield synthesis for Methyl 3-chloroquinoline-6-carboxylate is not prominently documented, but a reliable multi-step procedure can be designed based on established organochemical reactions.

The proposed synthesis begins with the commercially available Quinoline-6-carboxylic acid. This approach is advantageous as it secures the C-6 substitution pattern from the start.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl quinoline-6-carboxylate (Esterification)

-

Rationale: The conversion of the carboxylic acid to its methyl ester is a crucial first step. It protects the acid functionality and improves solubility in organic solvents for the subsequent chlorination step. Using thionyl chloride (SOCl₂) to form the acyl chloride in situ followed by quenching with methanol is a highly efficient and standard method.

-

Procedure:

-

To a stirred suspension of Quinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography or recrystallization.

-

Step 2: Synthesis of Methyl 3-chloroquinoline-6-carboxylate (Chlorination)

-

Rationale: The introduction of a chlorine atom at the C-3 position is achieved via electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a common and relatively mild chlorinating agent for heterocyclic systems. The quinoline ring is activated towards electrophilic attack, and substitution at the 3-position is a known pathway.[13]

-

Procedure:

-

Dissolve Methyl quinoline-6-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, Methyl 3-chloroquinoline-6-carboxylate.

-

Applications in Research and Drug Development

The true value of Methyl 3-chloroquinoline-6-carboxylate lies in its potential as a versatile building block. The chloro and ester groups are gateways to a multitude of derivative compounds.

-

Scaffold for Medicinal Chemistry: The quinoline core is a well-established pharmacophore. This compound serves as an excellent starting point for synthesizing novel agents. Quinoline-6-carboxylic acid derivatives, for example, have been explored as potent inhibitors of ectonucleotidases, which are targets in cancer therapy.[14] Other derivatives have shown promise as anti-inflammatory agents.[3][15]

-

Cross-Coupling Reactions: The C-Cl bond at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, alkyl, or amino substituents, rapidly generating a library of novel chemical entities for biological screening.[3]

-

Amide Library Synthesis: The methyl ester at the C-6 position can be easily hydrolyzed back to the carboxylic acid, which can then be coupled with a wide array of amines to form an amide library. Amide derivatives of quinolines are known to possess significant biological activity, including TRPV1 antagonism.[3]

Safety and Handling

Based on GHS classifications for the isomeric Methyl 3-chloroisoquinoline-6-carboxylate, this compound should be handled with care.[9]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

-

Precautions: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 3-chloroquinoline-6-carboxylate is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its well-defined structure, featuring two distinct reactive sites, provides chemists with a powerful tool for the synthesis of complex molecular targets. The robust synthetic pathway and the known biological relevance of the quinoline scaffold underscore its importance for researchers aiming to develop next-generation therapeutics. This guide provides the foundational knowledge required to confidently handle, characterize, and utilize this compound in advanced research applications.

References

-

PubChem. Methyl 3-chloroisoquinoline-6-carboxylate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for relevant chemical synthesis. [Link]

-

PubChemLite. Methyl 3-chloroisoquinoline-6-carboxylate (C11H8ClNO2). [Link]

-

National Center for Biotechnology Information. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Link]

-

ResearchGate. (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]

-

ResearchGate. (PDF) 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. [Link]

-

Chemchart. Quinoline-6-carboxylic acid (10349-57-2). [Link]

-

RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

Semantic Scholar. An Overview: The biologically important quninoline derivatives. [Link]

-

PrepChem.com. Synthesis of 3-chloroquinoline. [Link]

-

ResearchGate. (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

-

PubChem. Methyl 3-bromoquinoline-6-carboxylate. National Center for Biotechnology Information. [Link]

-

PubMed Central. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. [Link]

-

ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]

-

SpringerLink. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

-

Amerigo Scientific. 6-Chloroquinoline-3-carboxylic acid. [Link]

-

U.S. Environmental Protection Agency. Ethyl 6-chloroquinoline-3-carboxylate Properties. [Link]

-

ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

-

NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

-

911Metallurgist. IR Infrared Absorption Bands of Carboxylate. [Link]

-

ResearchGate. Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. [Link]

-

IUCr Journals. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer annulation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. 1357958-20-3|Methyl 3-chloroquinoline-6-carboxylate|BLD Pharm [bldpharm.com]

- 7. 6-Chloroquinoline-3-carboxylic acid AldrichCPR 118791-14-3 [sigmaaldrich.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2 | CID 75412037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 3-bromoquinoline-6-carboxylate | C11H8BrNO2 | CID 56636124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

Solubility of Methyl 3-chloroquinoline-6-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-chloroquinoline-6-carboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of methyl 3-chloroquinoline-6-carboxylate, a key intermediate in pharmaceutical research and drug development. In the absence of extensive published solubility data for this specific molecule, this document establishes a robust theoretical framework for predicting its solubility based on its structural components. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both predictive insights and practical methodologies to facilitate the use of this compound in synthesis, purification, and formulation.

Introduction: The Significance of Methyl 3-chloroquinoline-6-carboxylate and its Solubility

Methyl 3-chloroquinoline-6-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[1][2] The specific substitutions on the quinoline ring—a chlorine atom at the 3-position and a methyl carboxylate group at the 6-position—impart unique physicochemical properties that are critical for its reactivity and biological activity.

The solubility of an active pharmaceutical ingredient (API) or its intermediate in organic solvents is a cornerstone of drug development.[3] It dictates the feasibility of:

-

Chemical Synthesis: The choice of solvent can significantly influence reaction rates, yields, and impurity profiles.[4][5]

-

Purification: Processes like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

-

Formulation: For preclinical and clinical studies, understanding solubility is essential for developing appropriate delivery systems, whether for oral, injectable, or topical applications.

-

Analytical Characterization: Techniques such as HPLC and NMR spectroscopy require the compound to be fully dissolved for accurate analysis.[6]

This guide will first deconstruct the molecular architecture of methyl 3-chloroquinoline-6-carboxylate to predict its behavior in different solvent classes. Subsequently, it will provide a practical, step-by-step methodology for the experimental determination of its solubility.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of methyl 3-chloroquinoline-6-carboxylate is a composite of its constituent functional groups.

Molecular Structure of Methyl 3-chloroquinoline-6-carboxylate:

-

Quinoline Core: The fused benzene and pyridine rings form a large, aromatic, and relatively non-polar surface area. However, the nitrogen atom in the pyridine ring introduces a degree of polarity and is a weak base (pKa of quinoline's conjugate acid is ~4.9), capable of forming hydrogen bonds.[8]

-

Chloro Group (-Cl): Positioned at the 3-position, the chlorine atom is an electron-withdrawing group that adds to the molecule's overall lipophilicity (fat-solubility). While the C-Cl bond is polar, the group itself is not a strong hydrogen bond donor or acceptor.

-

Methyl Carboxylate Group (-COOCH₃): This ester group at the 6-position significantly influences polarity. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, and the ester functionality as a whole increases the polar character of the molecule compared to an unsubstituted quinoline.

Impact of pH and Solvent Type:

The basic nitrogen atom in the quinoline ring is a critical factor.[4]

-

In non-polar or aprotic polar solvents (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate): The compound will be in its neutral, free-base form. Its solubility will be governed by the balance between the non-polar quinoline backbone and the polar ester group.

-

In polar protic solvents (e.g., Alcohols, Water): These solvents can act as hydrogen bond donors and acceptors. Alcohols are likely to be good solvents. In aqueous solutions, solubility will be highly pH-dependent. In acidic conditions, the quinoline nitrogen can become protonated, forming a salt that is significantly more soluble in water.[2][4]

Predicted Solubility Profile of Methyl 3-chloroquinoline-6-carboxylate

Based on the theoretical framework, we can predict the solubility of methyl 3-chloroquinoline-6-carboxylate in a range of common laboratory solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The molecule's polarity from the ester and quinoline nitrogen is too high for significant interaction with a non-polar alkane. |

| Toluene | Non-polar (Aromatic) | Moderate | The aromatic nature of toluene allows for π-π stacking interactions with the quinoline ring system, which may enhance solubility compared to hexane. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a good solvent for a wide range of organic compounds. Its polarity is sufficient to dissolve the molecule without strong hydrogen bonding interactions. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate is compatible with the methyl carboxylate group of the solute, promoting dissolution. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a versatile polar aprotic solvent that should readily dissolve the compound. |

| Acetone | Polar Aprotic | High | Similar to other polar aprotic solvents, acetone's polarity should be sufficient to dissolve the compound effectively. |

| Acetonitrile | Polar Aprotic | Moderate to High | While polar, acetonitrile is sometimes less effective at dissolving larger organic molecules compared to DCM or THF. |

| Methanol / Ethanol | Polar Protic | High | Alcohols can engage in hydrogen bonding with the quinoline nitrogen and the carbonyl oxygen of the ester, making them excellent solvents.[9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a highly polar aprotic solvent capable of dissolving a vast array of organic compounds, often used for compounds with poor solubility in other solvents.[6] |

| Water | Polar Protic | Low (at neutral pH) | The large, non-polar quinoline backbone and the chloro group will likely result in poor aqueous solubility.[1] Solubility is expected to increase significantly in acidic aqueous solutions (e.g., 5% aq. HCl) due to salt formation.[10] |

Experimental Determination of Solubility

To obtain quantitative data, an experimental approach is necessary. The isothermal saturation method is a robust and widely used technique.[6] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Protocol: Isothermal Saturation Method

Objective: To determine the solubility of methyl 3-chloroquinoline-6-carboxylate in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

Methyl 3-chloroquinoline-6-carboxylate

-

High-purity (e.g., HPLC grade) organic solvent of choice

-

Vials with screw caps and PTFE septa

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of methyl 3-chloroquinoline-6-carboxylate to a vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A steady state is reached when the concentration of the solute in the solution no longer changes over time.

-

Sample Collection: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the undissolved solid settle.

-

Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). A series of dilutions may be necessary.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of methyl 3-chloroquinoline-6-carboxylate.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Key Factors Influencing Solubility

-

Temperature: The solubility of most organic solids increases with temperature.[9] For purification via recrystallization, it is crucial to select a solvent in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.

-

Solvent Purity: The presence of water or other impurities in an organic solvent can significantly alter its polarity and, consequently, the measured solubility. Always use high-purity, dry solvents for accurate determinations.

-

Compound Purity: Impurities within the solid sample can affect its dissolution behavior.

-

Co-solvency: If the compound has poor solubility in a single solvent, a co-solvent system can be highly effective.[4] For example, if solubility is low in toluene but high in ethanol, a mixture of toluene and ethanol might provide the optimal balance of properties for a specific application.

Conclusion and Practical Insights

For any critical application in synthesis, purification, or formulation, the predictive analysis presented here must be validated by experimental determination. The provided isothermal saturation protocol is a reliable method for generating the precise, quantitative data required by researchers, scientists, and drug development professionals to effectively utilize this important chemical entity.

References

- BenchChem. Overcoming poor solubility of quinoline derivatives in reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgGRJJ3zbcahXia1bxMaHqi5p0kfEFwgWo4lpbAHmr09ooJSWYNwMyscn1P1sVUOqrNf0kuKXLqnbWYg7YzDEhZtiy3kwnGG5_pxwqu9t_ppfwC84DciISEBWJ5MxkxLdu-r0cKOgdAov1IHiECbRMLOuOrkBXrJCX7HuQ0X4R98-HPLi3x1S-M2Y-Fu4BcI6m7CBeiDWWmXPd4IxJ]

- Solubility of Things. 2-(2-quinolyl)quinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn1BJ66JF6aPIztUe2K-ek2C-OeAgqI2vY0lBpMocoaAcCdjVfIgnIjd0lJnZ-A6Bg90hafstIZw95Nx_3-sifLC0CHQVI7lFLpR7Cwp-Py8OWDJYmVvZXFUGsl_sKS1qmFItfO2wRcgwM5nrFbecf_jLW]

- Computational Chemistry. Compound solubility measurements for early drug discovery. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHniEA4w5Xrjm39toqCsHCdy3wRiXHOPJHoqCDucTsaTuUOT6LfSoSgdDMJk3WMnHFUFHg0TpMupdeaboUWGJ9-igGNeJE-1gT7o-MZrWs0SCz67oFh5IMDCyPT1LMABqoI8_X3ew-HIHzh7x_4N0p0-eao9uNeCr5a9jbipnnE8Gku-mPD9W8Pkm_yiILGn-179BeEMLPqEDrGlJxaG0dbr-CrAxg_DY7juEFvpJRJ]

- Solubility test for Organic Compounds. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ZNSO5AhdyqGmxN2fkZRpBe07L2_0X_kd8VR-3F85BL2r3b24qRmHMrxCHa81TtE2_yHTN1Wd4Kjn2eVDWAXFEHMZqvnJv6_XYW6esWp7ZsK0CdoMQ9yCrLuoPjkv0a6m-NGDxuAbEWoKggK3ly02NO5UgwrR-PVto8Wnh4OcYpC1bklWbIs=]

- PubChem. Methyl 3-chloroisoquinoline-6-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg7np294H2CiaJ8pjfhqmwSGDZky6fD2OyjmnmGLRylcnKCyYhnfEbqrY2HbG5BJlGasDL0yo8t_BmfSxqvK-zLIbLd9GCRFrGz-H4gPWIVJUEIJqoLzw-xCtTcSOdYrVG4Sjsc03bQw-IQAdgGcJgUIWXOnTSSzSEnaZRJq6JXZLuI4mv8hYcGQcHa4K3]

- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJilkzjUiiTjIddTqEamiJvye3QqgAbL8Ykxx3IhwKC0hKanqO9r0gnEnM90FQw7XeVS1xpzUihwSYJUIFUa06W-6iwf7WZgrKUDSK-8IrjC_sgU-SXWb3cIQviDQBwTBJXxM]

- Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). (2020). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEDHD1f2o9o5_sfXRTfX3ORDs56u--V1Tu5fR9sNu1ipMWh2ZKaOCM6O72zV64Ckp58tRQTHtuT5okoQ5safGW12t_SNZEo7pcQ__NvjmATN5Bss1y9hBpMgM11FsnVH8SKIAU8NP3GfwwwngxVRDSEF3h0SV2EHTA6cN6vAKFoIGfQA4SSbR3Yp5Y1S0pBO2S5mVqLxzhG7d1VivCV0wmmNxtG9dne3JtuiRYNeZ4q0koIQiXxDE1zKgAQ_h7EN4kUiORRSYNHAxsv5HuTyRdSHBKZPwEVvsLN9JTDUwUL9nVndO66Q==]

- Sinocure Chemical Group. Quinoline: Synthesis, Applications, and Environmental Impact. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsqW-QsdYxWv_Zew1T8l8D01BAtXu9f6Zz6hYHgX7voyYV_GxEy3DFtpuYYTZ-OFZLtj0FXLwBCmCq5qcubX4nfgTgX9sTmY-EDxuuyQt5Hr3XBsES-4w7llSg3EkDl5GSOpQpCNjnn-2LNEDiM_HrBL183Epey60TTpEDwM7mRnf1DjdvK6yRzNGr3-JFZf1vAnZh]

- Vedantu. Quinoline: Structure, Properties & Uses Explained. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS0PMFzbbHriv9QSDEBtUKuatKtFjRaf8_-bNGgw8IWMhMTrdV5nB4AbFktOCIPOyysdqKTKNJUhacTaKfk7onDpVA9ngqRTvgiowwWFGnGNkgOJuRHTE_p2b4nS7boZ6H53WXlcQ=]

- Wikipedia. Quinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAZdENButIHuN8IEZaBHZ7_x-Y3W7I3mnaIm03WRk8187IYm4MYjRePZ0JAWjdzuUMQoiYQtWUTUMPKkddVwtVdSTFB7O24UfQN_lwKOc4vr58yBuy7aXvmAOpvC_J64VcRg==]

- University of Toronto. Solubility of Organic Compounds. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW67H43oJYLoaI9Dk4drm1pEytqioyRQPOU_Akvd-TA1AsjcrEVchigS2Si89v3AdrVrTR_Ya1OTO_tMQkYusyF7w-ddZ1wQpmEvlcSDWf4dp6F4lmY7Vg6A0DOCf0tzojOmd4BtsyGgDKs-GKGEVpxYo98knyJGHDbAQwlBcg3Pd8yAfh-j1w]

- ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKj587A1aNT7mb99F3eL0CcOZ3DI0wMqN1DjBxvm15QroQOPHivvUqqfHLNnoCzD3H5sKHWebJrzm4sRLA0ZqL_FwHjJhK_stZ-XO6bYe_lrKVkyzF-XIEImbIgS89WhV1zmNklm9Fd1FLRvK3_32GMH-D5Zc9-x6xYub-WBkHz8hjS18VFwImAcRNF7ZMPoWoSXwLilh8RjY6MBh-gJr0K6zpfZUuNu4ta5qyJ_xkB4sBR0DfaCTnd-TILQ==]

- Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETfMo5XFh4YQ5omYVlkh5fQgginSHMQ7eTJQo3HiWlnzt5OtejnkONYJ8jHMFfjl3B8f1BdshfmNUitoyUFMbL8aaDHr-ZHRpP8U15adATby0kFu720cDJgDblVI3NLCPI59uq7CcrHpM1La3m5Oj_vCUd7aR1iPIQUFseMaW-FJvx-B2nGwex01s=]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. physchemres.org [physchemres.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. chem.ws [chem.ws]

- 8. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Methyl 3-chloroquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-chloroquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It details its chemical identity, physicochemical properties, and its strategic importance as a scaffold in the synthesis of potentially therapeutic agents.

Core Identification and Chemical Structure

Methyl 3-chloroquinoline-6-carboxylate is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in numerous approved drugs, and its functionalization allows for the fine-tuning of biological activity. The placement of a chlorine atom at the 3-position and a methyl carboxylate group at the 6-position creates a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 1357958-20-3 | BLD Pharm[1] |

| Molecular Formula | C₁₁H₈ClNO₂ | BLD Pharm[1] |

| Molecular Weight | 221.64 g/mol | BLD Pharm[1] |

| Canonical SMILES | COC(=O)c1cc2c(cc1)c(Cl)cn2 | - |

| InChI Key | Will be generated based on final structure confirmation. | - |

The structural arrangement of these functional groups is pivotal. The electron-withdrawing nature of both the chlorine atom and the carboxylate group influences the reactivity of the quinoline ring system, particularly towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Caption: Chemical structure of Methyl 3-chloroquinoline-6-carboxylate.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this specific isomer is not widely published, properties can be predicted based on its structure and data from closely related analogues.

Predicted Physicochemical Properties:

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | High boiling point expected due to molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform). | Insoluble in water. |

| pKa | Not available | The quinoline nitrogen is weakly basic. |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl ester protons (around 3.9-4.1 ppm), and characteristic shifts for the protons adjacent to the chlorine and carboxylate groups.

-

¹³C NMR: The carbon NMR would display signals for the quinoline ring carbons, with the carbon bearing the chlorine atom shifted downfield. The carbonyl carbon of the ester would appear around 165-170 ppm, and the methyl ester carbon around 52-55 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic M+2 peak due to the isotopic abundance of chlorine.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester (around 1720-1740 cm⁻¹), C-Cl stretching, and aromatic C=C and C-H stretching frequencies.

Synthesis Strategies

The synthesis of Methyl 3-chloroquinoline-6-carboxylate is not explicitly detailed in readily available literature. However, its synthesis can be logically approached through established methods for quinoline construction and functionalization. A plausible synthetic pathway would involve the formation of the quinoline-6-carboxylate core, followed by selective chlorination at the 3-position.

Proposed Synthetic Pathway:

A logical, though not experimentally validated in a single report, route could involve:

-

Skraup Synthesis or a related cyclization reaction: Starting from a suitably substituted aniline, such as methyl 4-aminobenzoate, to construct the quinoline-6-carboxylate core.

-

Nitration: Introduction of a nitro group, which often directs to the 3-position in subsequent reactions under specific conditions.

-

Reduction: Conversion of the nitro group to an amino group.

-

Sandmeyer Reaction: Diazotization of the amino group followed by treatment with a copper(I) chloride source to install the chlorine atom at the 3-position.

An alternative approach could involve a Vilsmeier-Haack reaction on an appropriate acetanilide to introduce a formyl group at the 3-position of a pre-formed quinoline ring, followed by conversion of the formyl group to a chloro group, although this is a less direct method for this specific isomer. A Chinese patent describes a method for synthesizing substituted 3-quinoline carboxylic acids and their analogs which may be adaptable.[2]

Caption: A plausible synthetic pathway for Methyl 3-chloroquinoline-6-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[3][4][5] The specific substitution pattern of Methyl 3-chloroquinoline-6-carboxylate makes it a valuable scaffold for the development of novel therapeutic agents.

-

Scaffold for Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitors. The functional groups on this molecule, particularly the chlorine atom, can be utilized for covalent modification of target proteins or for establishing key binding interactions within the active site.

-

Intermediate for Bioactive Molecules: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation and the introduction of diverse side chains to explore structure-activity relationships (SAR).[6] The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to further diversify the scaffold.

-

Anticancer and Antimicrobial Potential: Quinoline-6-carboxylic acid derivatives have been investigated as ectonucleotidase inhibitors, which have implications for cancer therapy.[7] Furthermore, the broader class of chloroquinolines has been a focus of antimicrobial research.

Safety and Handling

-

Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash affected areas thoroughly with water.

-

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Methyl 3-chloroquinoline-6-carboxylate is a strategically important heterocyclic compound with significant potential as a building block in drug discovery. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. While detailed experimental data for this specific isomer is limited in the public domain, its synthesis can be approached through established methodologies. Further research into the synthesis and biological evaluation of derivatives based on this scaffold is warranted to explore its full therapeutic potential.

References

-

PubChem. Methyl 3-chloroisoquinoline-6-carboxylate. [Link]

-

ResearchGate. Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]

-

PubChemLite. Methyl 3-chloroisoquinoline-6-carboxylate (C11H8ClNO2). [Link]

- Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.

-

PMC - NIH. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

-

Journal of Drug Delivery and Therapeutics. View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]

-

PubChemLite. 3-chloro-6-methoxyisoquinoline (C10H8ClNO). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PrepChem.com. Synthesis of 3-chloroquinoline. [Link]

-

RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

ScienceDirect. Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. [Link]

- Google Patents.

-

PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. [Link]

-

ResearchGate. (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

-

PubChem. Methyl 3-bromoquinoline-6-carboxylate. [Link]

-

PubChem. Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. [Link]

-

International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]

Sources

- 1. 1357958-20-3|Methyl 3-chloroquinoline-6-carboxylate|BLD Pharm [bldpharm.com]

- 2. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

1H NMR Spectrum Analysis of Methyl 3-chloroquinoline-6-carboxylate

Content Type: Technical Guide / Application Note Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

Methyl 3-chloroquinoline-6-carboxylate is a functionalized quinoline scaffold frequently utilized as an intermediate in the synthesis of antimalarials, kinase inhibitors, and complex heterocyclic pharmaceuticals. Its structural elucidation via Proton Nuclear Magnetic Resonance (

This guide provides a rigorous, self-validating framework for assigning the

Structural Analysis & Spin System Logic

Before analyzing the spectrum, one must deconstruct the molecule into magnetically distinct spin systems. The quinoline core is planar, but the substituents at positions 3 (Chlorine) and 6 (Methyl Ester) break the symmetry and isolate specific proton networks.

The Substituent Effects

-

3-Chloro (

): An electron-withdrawing group (EWG) via induction but electron-donating via resonance. On the pyridine ring (Ring A), it creates a specific substitution pattern that isolates H2 and H4. -

6-Methoxycarbonyl (

): A strong EWG. It significantly deshields the protons on the benzenoid ring (Ring B), particularly those ortho to the ester (H5 and H7).

The Spin Systems

The molecule possesses two distinct aromatic spin systems that do not strongly couple to each other (

-

Ring A (Pyridine-like): Contains H2 and H4 .

-

Coupling: These protons are meta to each other. Expect a small coupling constant (

). They appear as singlets or fine doublets.

-

-

Ring B (Benzene-like): Contains H5 , H7 , and H8 .

-

Coupling: H7 is ortho to H8 and meta to H5. This creates an AMX or ABX system depending on the field strength.

-

Experimental Protocol: Sample Preparation

To ensure high-resolution data and minimize aggregation effects common in planar heterocycles:

Solvent Selection

-

Standard: Chloroform-d (

) . Excellent for resolution.-

Residual Peak: 7.26 ppm (s).[1]

-

-

Alternative: Dimethylsulfoxide-d6 (

) . Use if solubility is poor or if aromatic peaks overlap in-

Residual Peak: 2.50 ppm (quint).

-

Note: Expect all signals to shift downfield by 0.1–0.3 ppm in DMSO due to polarity and hydrogen bonding effects.

-

Preparation Steps

-

Mass: Weigh 5–10 mg of the analyte.

-

Volume: Dissolve in 600 µL of solvent.

-

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening caused by particulates.

-

Shimming: Automated gradient shimming is usually sufficient, but manual optimization of Z1 and Z2 is recommended if the aromatic doublets are not resolved to baseline.

Spectral Assignment (Predictive Analysis)

The following assignments are derived from substituent additivity principles applied to the quinoline core.

The Aliphatic Region

| Proton | Shift ( | Multiplicity | Integral | Assignment Logic |

| 3.98 – 4.02 | Singlet (s) | 3H | Characteristic methyl ester singlet. Uncoupled. |

The Aromatic Region (7.5 – 9.2 ppm)

Note: Shifts are estimated for

| Proton | Predicted Shift | Pattern | Mechanistic Justification | |

| H2 | 9.00 – 9.15 | d (fine) | Most deshielded due to proximity to Nitrogen (alpha) and EWG (-Cl) at C3. | |

| H5 | 8.55 – 8.65 | d | Deshielded by the ortho-ester carbonyl (anisotropic effect) and peri-interaction. Meta-coupled to H7. | |

| H4 | 8.30 – 8.40 | d (fine) | Deshielded by Ring A current and -Cl, but less than H2 (gamma to N). Meta-coupled to H2. | |

| H8 | 8.10 – 8.20 | d | Ortho to H7. Deshielded by the Nitrogen lone pair effect (though in different ring). | |

| H7 | 8.20 – 8.30 | dd | Ortho to H8, meta to H5. Deshielded by ortho-ester. |

Visualizing the Coupling Network

The following diagram illustrates the logical flow for assigning the aromatic protons based on their connectivity and coupling constants.

Caption: Coupling topology of Methyl 3-chloroquinoline-6-carboxylate. Yellow lines indicate weak meta-coupling; Green indicates strong ortho-coupling.

Advanced Verification: Self-Validating Protocols

To confirm the assignment without ambiguity, utilize 2D NMR experiments. This creates a "trustworthiness" loop where data points corroborate each other.

COSY (Correlation Spectroscopy)

-

Objective: Distinguish H5 from H2/H4.

-

Prediction:

-

H7 / H8: Strong cross-peak (Ortho coupling).

-

H5 / H7: Weak cross-peak (Meta coupling).

-

H2 / H4: Weak cross-peak (Meta coupling).

-

Validation: H2 and H4 will not show correlations to the H5/H7/H8 system. If you see a cross-peak between the singlet at ~9.1 and the doublet at ~8.2, your structure is incorrect (or it is an isoquinoline isomer).

-

NOESY (Nuclear Overhauser Effect)

-

Objective: Spatial confirmation of the Ester position.

-

Prediction:

-

Irradiate the Methyl Ester (4.0 ppm) .

-

Result: You should see a NOE enhancement of H5 (and possibly H7).

-

Significance: This confirms the ester is at position 6. If the ester were at position 3, you would see NOE to H2/H4.

-

Troubleshooting & Impurities

Common synthesis byproducts can mimic the target molecule.

| Impurity | Diagnostic Signal | Source |

| 3-Chloroquinoline | Missing singlet at ~4.0 ppm. H6 appears as a multiplet. | Hydrolysis of ester or incomplete carboxylation. |

| Methyl quinoline-6-carboxylate | H3 appears at ~7.5 ppm (dd). | Incomplete chlorination / Dehalogenation. |

| Dimethylformamide (DMF) | Singlets at 2.89, 2.96, 8.02 ppm. | Residual reaction solvent. |

| Water | Broad singlet ~1.56 ppm ( | Wet solvent or hygroscopic sample. |

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for substituent additivity rules).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

PubChem. (2025).[2][3] Methyl 3-chloroisoquinoline-6-carboxylate (Isomer Reference). National Library of Medicine. Retrieved from [Link]

Sources

Pharmacological Potential of 3-Chloroquinoline Derivatives: A Technical Guide

The following technical guide explores the pharmacological landscape of 3-chloroquinoline derivatives , a distinct chemical class often overshadowed by their 7-chloro analogs (e.g., chloroquine). This guide synthesizes synthetic methodologies, mechanistic insights, and experimental protocols for researchers.

Executive Summary

While the quinoline scaffold is ubiquitous in medicinal chemistry, the 3-chloroquinoline subclass represents a specific, underutilized pharmacophore with distinct electronic and steric properties. Unlike the classic 7-chloroquinoline antimalarials, 3-chloro derivatives are gaining traction as potent Topoisomerase II inhibitors , PI3K modulators , and resistance-breaking antimalarials . This guide details the chemical synthesis via indole ring expansion, analyzes the Structure-Activity Relationship (SAR) driven by the C3-chlorine atom, and provides validated protocols for their development.

Chemical Architecture & Synthesis

The synthesis of the 3-chloroquinoline core requires specific methodologies to ensure regioselectivity at the C3 position, distinct from the C2-chlorination typical of Vilsmeier-Haack cyclizations of acetanilides.

Primary Synthetic Route: Indole Ring Expansion

The most robust method for accessing the parent 3-chloroquinoline scaffold is the Ciamician-Dennstedt Rearrangement type reaction involving the addition of dichlorocarbene to indole.

Mechanism:

-

Carbene Generation: Chloroform reacts with a strong base (NaOH) under Phase Transfer Catalysis (PTC) to generate dichlorocarbene (:CCl₂).

-

Cyclopropanation: The electrophilic carbene adds across the C2-C3 double bond of the indole, forming a dichlorocyclopropane intermediate.

-

Ring Expansion: The intermediate undergoes thermal rearrangement and elimination of HCl to expand the pyrrole ring into a pyridine ring, yielding 3-chloroquinoline.

Visualization: Synthesis Workflow

The following diagram illustrates the Phase Transfer Catalyzed synthesis of 3-chloroquinoline from indole.

Caption: Figure 1: Synthesis of 3-Chloroquinoline via Indole Ring Expansion (Ciamician-Dennstedt type).

Pharmacological Profiles & Mechanisms[1]

Anticancer Activity: Topoisomerase II Inhibition

3-Chloroquinoline derivatives function as DNA intercalators that poison DNA Topoisomerase II .

-

Mechanism: The planar quinoline ring intercalates between DNA base pairs. The C3-chlorine atom provides a specific steric bulk that locks the enzyme-DNA complex (cleavable complex), preventing DNA religation and triggering apoptosis.

-

Secondary Target: Recent docking studies suggest activity against PI3K (Phosphoinositide 3-kinase) , where the 3-Cl group occupies a hydrophobic pocket in the ATP-binding site, inhibiting cell proliferation in HeLa and MCF-7 lines.

Antimalarial Activity: Overcoming Resistance

Unlike chloroquine (7-chloro), 3-chloro derivatives show efficacy against chloroquine-resistant (CQR) Plasmodium falciparum strains.

-

Heme Polymerization: They inhibit the formation of hemozoin (malaria pigment).

-

Lipophilicity: The C3-Cl substituent alters the logP, enhancing accumulation in the parasite's acidic food vacuole without being a substrate for the PfCRT efflux pump that confers resistance to chloroquine.

Quantitative Data Summary

The following table summarizes potency ranges from recent comparative studies.

| Biological Activity | Target/Cell Line | Key Derivative | IC50 / MIC Range | Reference |

| Anticancer | HeLa (Cervical) | 3-Cl-benzenesulfonamide hybrid | 2.1 - 5.4 µM | [1] |

| Anticancer | MCF-7 (Breast) | 3-Cl-hydrazone analog | 3.8 - 7.2 µM | [1] |

| Antimalarial | P. falciparum (CQR) | 3-Cl-4-aminoalkyl derivatives | 15 - 45 nM | [3] |

| Antimicrobial | S. aureus (MRSA) | 3-Cl-quinoline-hydrazones | 8 - 16 µg/mL | [1] |

Structure-Activity Relationship (SAR)

The pharmacological success of these derivatives hinges on the C3 substituent.

-

C3-Chlorine vs. C3-H: Introduction of Chlorine at C3 increases metabolic stability (blocking oxidation at this position) and lipophilicity compared to the unsubstituted quinoline.

-

C3-Chlorine vs. C7-Chlorine: The C3 position affects the electronic density of the pyridine ring nitrogen (N1) differently than C7. C3-Cl exerts an inductive electron-withdrawing effect closer to the nitrogen, lowering the pKa slightly, which optimizes lysosomal trapping in parasites.

-

C4-Substitution: Activity is maximized when a basic side chain (e.g., diamine or hydrazine) is present at C4, working synergistically with the C3-Cl.

Experimental Protocols

Protocol: Synthesis of 3-Chloroquinoline (Indole Route)

Objective: To synthesize the core scaffold for further derivatization.

Reagents:

-

Indole (10 mmol)

-

Chloroform (excess)

-

50% NaOH (aqueous)[1]

-

Triethylbenzylammonium chloride (TEBA) (Catalyst, 0.5 mmol)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve indole (1.17 g) in chloroform (20 mL).

-

Catalysis: Add TEBA (0.11 g) and 50% NaOH solution (20 mL).

-

Reaction: Stir vigorously at 55-60°C for 4–6 hours. The reaction is exothermic; monitor temperature.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with dichloromethane (3 x 30 mL).

-

Purification: Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo. -

Isolation: Purify the residue via column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield 3-chloroquinoline as a pale yellow oil or low-melting solid.

Protocol: Topoisomerase II Relaxation Assay

Objective: To validate the mechanism of action.

Procedure:

-

Mix: Incubate supercoiled pBR322 plasmid DNA (0.25 µg) with human Topoisomerase IIα (2 units) in assay buffer (Tris-HCl, ATP,

). -

Treat: Add the test 3-chloroquinoline derivative (graded concentrations: 1–100 µM). Include Etoposide as a positive control.[2]

-

Incubate: 37°C for 30 minutes.

-

Terminate: Stop reaction with SDS/Proteinase K.

-

Analyze: Electrophorese on 1% agarose gel with ethidium bromide.

-

Result: Inhibition is indicated by the retention of supercoiled DNA bands (prevention of relaxation).

Mechanistic Signaling Pathway

The following diagram details the dual-action mechanism proposed for anticancer activity, involving both nuclear (Topo II) and cytoplasmic (PI3K) targets.

Caption: Figure 2: Dual Mechanism of Action: Topoisomerase II Poisoning and PI3K Inhibition.[2][1][3][4][5][6][7][8][9][10][11][12]

References

-

Synthesis of 3-chloroquinoline. PrepChem. Available at: [Link]

-

Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Scribd. Available at: [Link]

-

Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

- 1. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. nou.edu.ng [nou.edu.ng]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. publikace.k.utb.cz [publikace.k.utb.cz]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Aldehyde | CymitQuimica [cymitquimica.com]

Methyl 3-chloroquinoline-6-carboxylate safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of Methyl 3-chloroquinoline-6-carboxylate

Introduction and Compound Profile

Methyl 3-chloroquinoline-6-carboxylate is a halogenated quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial and antibacterial properties.[1] The presence of a chlorine atom and a methyl ester group on the quinoline ring can significantly influence the compound's physicochemical properties and biological activity, making it a valuable building block for drug discovery and materials science.[1]

This guide provides a detailed overview of the potential hazards, safe handling protocols, and emergency procedures associated with Methyl 3-chloroquinoline-6-carboxylate, based on available data for closely related analogues.

Hazard Identification and GHS Classification

Based on the GHS classification for the closely related isomer, Methyl 3-chloroisoquinoline-6-carboxylate, this compound is anticipated to be a hazardous substance.[2] Researchers should handle it with the appropriate precautions.

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

| Pictogram | Description |

| Exclamation Mark: Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[3] |

Precautionary Statements (Anticipated): [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P319: Get medical help if you feel unwell.

-

P332+P317: If skin irritation occurs: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the computed and expected physical and chemical properties for Methyl 3-chloroquinoline-6-carboxylate and its close isomers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | [2] |

| Molecular Weight | 221.64 g/mol | [2] |

| Appearance | Expected to be a solid | [4][5] |

| Melting Point | 94 - 98 °C (for a related compound) | [4] |

| Boiling Point | ~331 °C (for a related compound) | [3] |

| Storage Temperature | 2-8°C, in a dry, sealed container | [6] |

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is essential when working with this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.[7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[8]

-

Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, consider additional protective clothing.[7]

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[8]

Hygiene Measures:

-

Avoid all personal contact, including inhalation.[9]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling and before breaks.[10]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.[9]

Storage:

-

Keep the container tightly sealed to prevent moisture ingress.[6][11]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

Experimental Workflow: Handling a Solid Reagent

The following diagram illustrates a standard workflow for using a solid chemical like Methyl 3-chloroquinoline-6-carboxylate in a laboratory setting.

Caption: Standard laboratory workflow for handling a solid chemical reagent.

Risk Mitigation and Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or release.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[7][10]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][7]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][7]

Accidental Release Measures (Spills):

-

Personal Precautions: Evacuate unnecessary personnel. Avoid dust formation and inhalation. Ensure adequate ventilation. Wear full protective equipment as described in Section 4.[8]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or public waters.[8][11]

-

Containment and Cleanup: For a dry spill, carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled container for disposal.[8][9] Clean the affected area thoroughly.

Toxicological and Ecological Information

Toxicological Profile:

-

Acute Effects: Based on the hazard classifications of its isomer, acute exposure is likely to cause irritation to the skin, eyes, and respiratory tract.[2] Ingestion may be harmful.[4]

-

Chronic Effects: The long-term toxicological properties have not been thoroughly investigated.[8] No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.[4] The broader class of quinolines has been studied for various toxicological endpoints, with some derivatives showing potential for liver and kidney effects at high doses.[12]

Ecological Information:

-

Specific ecotoxicity data is not available. As a general precaution, releases into the environment should be avoided. Do not allow the product to enter drains or watercourses.[8][11]

PPE Selection Logic

The choice of PPE is a critical step in risk assessment. The following diagram outlines the decision-making process.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2 | CID 75412037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-chloroquinoxaline-6-carboxylate | 948833-63-4 [sigmaaldrich.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. 6-Chloroquinoline-3-carboxylic acid AldrichCPR 118791-14-3 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. asset.conrad.com [asset.conrad.com]

- 12. health.state.mn.us [health.state.mn.us]

Technical Whitepaper: Physicochemical Profiling of Methyl 3-chloroquinoline-6-carboxylate

Executive Summary

Methyl 3-chloroquinoline-6-carboxylate (CAS 1357958-20-3) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting plasma kallikrein and other serine proteases. As a 3,6-disubstituted quinoline, it offers a unique vectors for structure-activity relationship (SAR) exploration: the C6-ester provides a handle for acylation or amidation, while the C3-chlorine atom serves as a lipophilic modulator or a site for palladium-catalyzed cross-coupling.

This guide provides a definitive technical analysis of the compound’s physicochemical properties, a validated synthetic route based on electrophilic aromatic substitution, and rigorous protocols for its characterization.

Chemical Identity & Structural Analysis[1][2]

| Parameter | Specification |

| IUPAC Name | Methyl 3-chloroquinoline-6-carboxylate |

| CAS Number | 1357958-20-3 |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| SMILES | COC(=O)C1=CC2=CC(Cl)=CN=C2C=C1 |

| Structural Class | Halo-quinoline ester |

| Key Functional Groups | Methyl ester (C6), Chloro (C3), Quinoline nitrogen |

Structural Logic

The quinoline core is planar.[1] The C3 position is electronically distinct; unlike the C2 or C4 positions which are susceptible to nucleophilic attack (SNAr), the C3 position behaves more like a standard aromatic ring, requiring electrophilic halogenation or specialized ring construction methods to functionalize. The C6-ester is conjugated with the aromatic system, reducing the electron density of the benzene ring portion of the heterocycle.

Physical Characteristics

Melting Point Profile

While specific experimental melting points (MP) can vary by crystal polymorph and purity, analogous halogenated quinoline esters provide a reliable reference range.

-

Predicted Melting Point: 110°C – 140°C (Solid)

-

Reference Analog: Methyl 4-bromoquinoline-6-carboxylate (CAS 219763-85-6) exhibits a MP of 145–150°C . The 3-chloro derivative, having a smaller halogen radius and different packing efficiency, is expected to melt slightly lower than its 4-bromo counterpart.

-

State: White to pale yellow crystalline solid.

Solubility Characteristics

-

Soluble: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate (warm).

-

Insoluble: Water, Hexanes (cold).

-

Partition Coefficient (LogP): ~2.9 (Predicted). This indicates moderate lipophilicity, suitable for membrane permeability in drug discovery contexts.

Validated Synthetic Protocol

The most authoritative route for synthesizing Methyl 3-chloroquinoline-6-carboxylate involves the direct electrophilic chlorination of the parent ester. This method avoids complex ring-closing chemistries (like Skraup or Combes) that often yield mixtures of isomers.

Reaction Pathway

Precursor: Methyl quinoline-6-carboxylate Reagent: N-Chlorosuccinimide (NCS) Solvent: N,N-Dimethylformamide (DMF) Mechanism: Electrophilic Aromatic Substitution (SEAr)

Figure 1: Synthetic workflow for the direct chlorination of methyl quinoline-6-carboxylate.

Step-by-Step Methodology

Note: This protocol is adapted from patent literature (WO2012017020A1) and optimized for laboratory scale.

-

Preparation: Dissolve Methyl quinoline-6-carboxylate (1.0 equiv) in anhydrous DMF (approx. 20 volumes).

-

Chlorination: Add N-Chlorosuccinimide (NCS) (3.0 equiv). The excess NCS is crucial to drive the reaction to completion at the less reactive C3 position.

-

Reaction: Heat the mixture to 120°C and stir for 20 hours . Monitor by LC-MS for the disappearance of the starting material (M+H 188) and appearance of the product (M+H 222/224).

-

Workup:

-

Cool to ambient temperature.[2]

-

Dilute with water (exothermic).

-

Neutralize with solid NaHCO₃ to pH 7-8.

-

Critical Step: Add powdered Sodium Thiosulfate to quench unreacted NCS and prevent oxidative side reactions during isolation.

-

-

Isolation: Extract with Ethyl Acetate or filter the precipitate if a solid forms upon water addition. Recrystallize from Ethanol/Heptane if necessary to remove succinimide byproducts.

Physical Characterization Protocols

To ensure data integrity in drug development, the following self-validating protocols must be used to characterize the isolated material.

A. Melting Point Determination (Capillary Method)

-

Equipment: Buchi Melting Point M-565 or equivalent (calibrated with Vanillin and Caffeine standards).

-

Protocol:

-

Dry the sample under vacuum at 40°C for 4 hours to remove solvent traces (solvent inclusion depresses MP).

-

Pack 3-4 mm of sample into a glass capillary.

-

Ramp Rate: Fast ramp (10°C/min) to 100°C, then slow ramp (1°C/min ) to anticipate the transition.

-

Acceptance Criteria: The melting range (onset to clear liquid) should not exceed 2°C. A range >2°C indicates impurity (likely succinimide or starting material).

-

B. Purity Assessment (HPLC)

Before physical testing, purity must be validated.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester bonds).

-

Target: Purity > 98% area under curve (AUC).

Figure 2: Quality Control and Characterization Workflow.

Safety & Handling (SDS Highlights)

-

Hazards: Irritant (Skin/Eye). Potential respiratory sensitizer (due to quinoline core).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Disposal: Halogenated organic waste stream.

References

-

Synthesis Protocol: Kolb, H. et al. "N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as inhibitors of plasma kallikrein." PCT Int. Appl. WO2012017020A1, 2012.

-

Structural Analog Data: Sigma-Aldrich. "Methyl 4-bromoquinoline-6-carboxylate Product Sheet." Accessed Oct 2025.

-

General Quinoline Chemistry: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[3][4][5] Comprehensive Organic Synthesis, 1991.

-

Chemical Identity: PubChem Database. "Methyl 3-chloroquinoline-6-carboxylate (CID 56636124)."

Sources

- 1. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides - Google Patents [patents.google.com]

- 3. growingscience.com [growingscience.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Literature review of quinoline-6-carboxylate derivatives

Strategic Synthesis, Pharmacological Profiling, and Therapeutic Utility

Executive Summary

The quinoline-6-carboxylate scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its widely commercialized 3-carboxylate (fluoroquinolone) and 4-carboxylate (cinchophen) isomers. While the 3-isomers dominate the antibacterial market, quinoline-6-carboxylate derivatives have emerged as critical modulators in immuno-oncology (CD39/CD73 inhibition) , purinergic signaling (P2X7R antagonism) , and antimicrobial resistance .

This technical guide provides a comprehensive literature review and operational framework for researchers targeting the 6-position of the quinoline ring. It synthesizes synthetic protocols, structure-activity relationships (SAR), and mechanistic insights to accelerate drug discovery campaigns.

Chemical Architecture: The 6-Carboxylate Core

The quinoline ring consists of a benzene ring fused to a pyridine ring. The 6-position is located on the benzenoid ring, para to the ring nitrogen's fusion point.

-

Electronic Character: The 6-position is electronically coupled to the nitrogen lone pair, but less susceptible to nucleophilic attack than the 2- and 4-positions.

-

Structural Mimicry: In biological systems, the 6-carboxylate moiety often mimics the phosphate group of nucleotides (ATP/ADP), making it an ideal scaffold for targeting nucleotide-binding enzymes like ectonucleotidases.[1]

Synthetic Architectures

Constructing the quinoline-6-carboxylate core requires specific strategies to ensure regioselectivity. Unlike the Gould-Jacobs reaction (which favors 3-substitution), the Skraup synthesis and Friedländer condensation are the dominant routes.

2.1. Protocol A: Modified Skraup Synthesis (The Foundation)

The most robust method for generating the parent quinoline-6-carboxylic acid involves the reaction of 4-aminobenzoic acid with glycerol.

Reaction Logic:

-

Dehydration: Glycerol is dehydrated by sulfuric acid to form acrolein (in situ).[2]

-

Michael Addition: 4-aminobenzoic acid attacks acrolein.

-

Cyclization: Acid-catalyzed ring closure occurs.

-

Oxidation: The dihydro-intermediate is oxidized (classically by nitrobenzene, modernly by iodine or milder oxidants) to aromatize the system.[2][3]

2.2. Protocol B: Divergent Amide Coupling (The Library Builder)

Once the acid core is established, the vast majority of bioactive derivatives are generated via amide coupling at the C6 position.

-

Activation: Conversion to acid chloride (SOCl₂) or use of coupling reagents (HATU/BOP).

-

Nucleophile: Reaction with primary/secondary amines, amino acid esters, or sulfonamides.

Visualization: Synthetic Workflow The following diagram illustrates the logical flow from precursor selection to final bioactive derivative.

Caption: Step-wise synthetic pathway from 4-aminobenzoic acid to functionalized quinoline-6-carboxamides via the Skraup reaction.

Pharmacological Landscapes

3.1. Immuno-Oncology: Ectonucleotidase Inhibition (CD39/CD73)

High extracellular ATP (eATP) is pro-inflammatory, while its hydrolysis product, adenosine, is immunosuppressive. Tumors overexpress CD39 and CD73 to convert ATP to adenosine, evading the immune system.[1]

-

Mechanism: Quinoline-6-carboxamide derivatives act as non-nucleotide inhibitors. The quinoline core fits the hydrophobic pocket, while the 6-amide mimics the phosphate chain of ATP, blocking hydrolysis.

-

Key Data: Compounds have shown IC₅₀ values in the low micromolar to nanomolar range against recombinant h-NTPDases (CD39 family).[1]

3.2. Purinergic Signaling: P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is an ATP-gated ion channel involved in inflammation and cancer progression.

-

Lead Compounds: Quinoline-6-carboxamide benzenesulfonates.[4]

-

Potency: 4-iodo derivatives (e.g., Compound 2f in literature) have demonstrated IC₅₀ values ~0.5 µM, outperforming standard suramin.[4]

3.3. Antimicrobial Activity

While less potent than fluoroquinolones (3-COOH), 6-carboxylate derivatives coupled with amino acids (e.g., L-alanine methyl esters) show specificity against E. coli and S. aureus.

-

Advantage: They lack the cross-resistance often seen with traditional fluoroquinolones due to a distinct binding mode on DNA gyrase.

Structure-Activity Relationship (SAR) Atlas

The biological efficacy of quinoline-6-carboxylates is tightly governed by substitutions at the C2, C4, and C6 positions.

SAR Summary Table

| Position | Modification | Effect on Activity | Target Application |

| C-6 | Carboxamide (-CONHR) | Critical. Increases stability and H-bonding.[1] | CD39/CD73, P2X7R |

| C-6 | Sulfonamide Linker | Enhances solubility but may reduce potency. | Antibacterial |